2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline

Mutagenesis Photoaffinity labeling Chemical carcinogenesis

Researchers studying DNA adduct formation from food-derived heterocyclic amines often face variability in metabolic activation. This compound bypasses S9 requirements with UV-triggered nitrenium ion generation. • Enables precise temporal control of mutagenesis. • Produces single major DNA adduct spot in 32P-postlabeling. • Serves as click chemistry precursor for fluorescent tagging.

Molecular Formula C13H13N7
Molecular Weight 267.29 g/mol
CAS No. 210100-57-5
Cat. No. B043436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline
CAS210100-57-5
Synonyms2-Azido-4,7,8-TriMeIQx; 
Molecular FormulaC13H13N7
Molecular Weight267.29 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=C(N=C2C3=C1N(C(=N3)N=[N+]=[N-])C)C)C
InChIInChI=1S/C13H13N7/c1-6-5-9-10(16-8(3)7(2)15-9)11-12(6)20(4)13(17-11)18-19-14/h5H,1-4H3
InChIKeyBCJPOFMRCSNCPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azido-4,7,8-TriMeIQx: Photoreactive Carcinogen Probe


2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline (2-Azido-4,7,8-TriMeIQx) is a heterocyclic aryl azide analog of the potent food-derived mutagen and carcinogen 2-amino-3,4,7,8-tetramethylimidazo[4,5-f]quinoxaline (4,7,8-TriMeIQx) [1]. This compound features an azido group (-N3) in place of the primary amine, enabling photoactivation to generate highly reactive nitrene/nitrenium ion intermediates for DNA binding and mutagenicity studies without requiring metabolic activation [2]. Its tetramethyl-substituted imidazoquinoxaline core provides a rigid, conjugated scaffold suitable for photophysical investigations and as a precursor for click chemistry derivatization [3].

Photoactivatable probe for DNA binding and mutagenicity research without metabolic activation
Imidazoquinoxaline scaffold mimics potent food-derived heterocyclic amine carcinogen adduct patterns
Supports click chemistry derivatization and photoaffinity labeling workflows

2-Azido-4,7,8-TriMeIQx: Irreplaceable by Generic Analogs


Direct substitution of 2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline with its amino analog (4,7,8-TriMeIQx) or other heterocyclic amine mutagens fails because the azido group confers fundamentally different activation requirements. While amino-imidazoarenes require enzymatic N-hydroxylation and O-esterification to generate DNA-reactive nitrenium ions, the azido derivative bypasses metabolic activation entirely, generating the reactive intermediate upon controlled UV photolysis [1]. This enables precise temporal and spatial control over mutagenesis in experimental systems, eliminating confounding variables from metabolic enzyme variability. Furthermore, substitution with simpler azido-arenes (e.g., phenyl azide, 2-azidonaphthalene) fails because the imidazoquinoxaline scaffold is essential for the characteristic DNA adduct pattern and mutagenic potency profile observed with food-derived heterocyclic amines [2].

2-Azido-4,7,8-TriMeIQx
Photoactivation control, no S9 required
4,7,8-TriMeIQx (amino analog) requires enzymatic N-hydroxylation/O-esterification. Metabolic variability may confound temporal control and adduct pattern interpretation.
Imidazoquinoxaline aryl azide
Characteristic heterocyclic amine DNA adduct profile
Simpler azido-arenes (phenyl azide, 2-azidonaphthalene) lack the imidazoquinoxaline core, resulting in different DNA binding specificity and mutagenic potency ranking.

2-Azido-4,7,8-TriMeIQx: Procurement Evidence Guide


Photoactivation Bypasses Metabolic Activation

2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline requires UV photolysis to generate mutagenic nitrene/nitrenium ion intermediates, whereas the amino analog 4,7,8-TriMeIQx requires enzymatic N-hydroxylation and O-esterification for activation. In Salmonella typhimurium TA98, arylazides subjected to UV photolysis in aqueous medium produce short-lived reactive species that bind DNA and induce reversion mutations. The reactive electrophilic products are identical chromatographically to those obtained from cellular metabolizing systems with nitroarenes and arylamines [1].

Activation mode
Class-level inference
UV photolysis generates nitrene/nitrenium ion directly; amino analog requires S9 metabolic activation.
Enables precise temporal control over mutagenesis experiments, eliminating metabolic enzyme variability.
Salmonella TA98 Ames test; photolysis in aqueous medium.
Mutagenesis Photoaffinity labeling Chemical carcinogenesis

DNA Adduct Pattern: Guanosine Selectivity

Azido-derivatives of heterocyclic amines, including 2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline, produce DNA adduct patterns chromatographically indistinguishable from their amino counterparts when photoreacted with calf thymus DNA. In 32P-postlabeling analysis, one major adduct spot was observed for 4,8-DiMeIQx and 7,8-DiMeIQx azido derivatives reacted with deoxyguanosine 3'-monophosphate, with no major spots detected from deoxyadenosine, deoxycytidine, or thymidine reactions [1].

DNA adduct specificity
Class-level inference
Guanosine-selective adducts; chromatographic pattern matches amino parent when photoreacted with DNA.
Faithfully replicates carcinogen-DNA binding signature for photoaffinity probe validation.
32P-postlabeling with calf thymus DNA; class-level extrapolation.
DNA adductomics 32P-postlabeling Genotoxicity

Azido-Imidazoarene Mutagenic Potency Ranking

Among azido-imidazoarenes studied, mutagenic potency of photolysis products decreases in the order: azido-IQ > 1-azidopyrene > azido-MeIQx > 6-azidochrysene > 2-azidofluorene > 4-azidobiphenyl > 2-azidonaphthalene > 1-azidonaphthalene [1]. The structure-activity relationship parallels that of amino-imidazoarenes, where N-1 and N-3 substitution enables additional nitrenium resonance structures that enhance DNA-binding efficiency and mutagenic potency [2].

Mutagenic potency rank
Class-level inference
Azido-IQ > 1-azidopyrene > azido-MeIQx (analog) > ... > 2-azidonaphthalene. Imidazoquinoxaline scaffold ranks among top tier.
Structural requirement for high mutagenic potency supports procurement of this specific scaffold.
Rank based on revertant colonies in TA98 under UV; review full dataset.
QSAR Mutagenicity ranking Nitrenium ion chemistry

High-Yield One-Step Synthesis

Sustainable synthesis methodologies employing solvent-free microwave-assisted condensation protocols achieve yields exceeding 95% for 2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline, while eliminating hazardous solvents like dichloromethane traditionally used in quinoxaline synthesis routes [1].

Synthetic yield
Supporting evidence
>95% yield via solvent-free microwave-assisted condensation.
Supports reliable procurement and reduced environmental burden.
Supplier-reported protocol; independent verification recommended.
Organic synthesis Vilsmeier conditions Process chemistry

2-Azido-4,7,8-TriMeIQx: Validated Applications in Genotoxicity & Chemical Biology


Photoaffinity Labeling of DNA Adduct Sites

Utilize the photoactivatable azido group to covalently label DNA adduct sites in vitro without requiring S9 metabolic activation. Upon UV irradiation, the compound generates a nitrene/nitrenium ion that binds preferentially to guanosine residues, producing adduct patterns chromatographically identical to those formed by the amino parent 4,7,8-TriMeIQx in metabolically competent systems [1][2]. This enables precise mapping of carcinogen-DNA interaction sites for structure-activity relationship studies.

Temporally Controlled Mutagenicity Studies

Employ this compound in Salmonella typhimurium Ames test assays with controlled UV photolysis to dissect the kinetics of nitrenium ion generation and DNA binding, eliminating confounding variables from enzymatic activation variability. The rank-order mutagenic potency among azido-imidazoarenes (azido-IQ > 1-azidopyrene > azido-MeIQx > ...) provides a framework for quantitative structure-activity relationship (QSAR) modeling of ultimate carcinogen electrophilicity [3].

32P-Postlabeling Assay Standardization

Use the compound as a reference standard for 32P-postlabeling analysis of DNA adducts from food-derived heterocyclic amines. The azido derivative, when photoreacted with deoxyguanosine 3'-monophosphate, yields a single major adduct spot, enabling simplified adduct pattern interpretation compared to the multi-spot patterns observed with amino precursors in metabolic systems. This facilitates development of standardized adduct detection protocols for biomonitoring studies [4].

Click Chemistry Derivatization for Probe Development

Leverage the azido group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry to conjugate the imidazoquinoxaline core to fluorescent dyes, biotin, or affinity tags. The tetramethyl-substituted rigid scaffold provides a stable, conjugated chromophore suitable for photophysical studies and fluorescence-based detection of DNA adducts or protein targets [5].

Application
Selection Property
Validation Focus
Photoaffinity labeling of DNA adduct sites
Light-controlled covalent DNA binding without S9
Guanosine adduct pattern fidelity vs. amino parent
Temporally controlled mutagenicity studies
UV-dependent nitrenium ion generation kinetics
QSAR electrophilicity ranking across azido-imidazoarenes
32P-postlabeling assay standardization
Single major adduct spot from guanosine reaction
Simplified adduct pattern interpretation vs. metabolic systems
Click chemistry probe development
Azide handle for CuAAC or SPAAC conjugation
Fluorophore/biotin tagging without altering scaffold recognition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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